4-bromo-2,5-dimethyl-N-(4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2,5-dimethyl-N-(4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,5-dimethyl-N-(4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 4-bromo-2,5-dimethylbenzene to introduce the sulfonamide group.
Introduction of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving hydrazine derivatives and appropriate reagents under controlled conditions.
Final Assembly: The final step involves coupling the triazole ring with the benzene sulfonamide core under specific reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,5-dimethyl-N-(4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring and the sulfonamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced forms of the triazole ring and sulfonamide group.
Scientific Research Applications
4-bromo-2,5-dimethyl-N-(4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide has diverse applications in scientific research:
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its sulfonamide group.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-bromo-2,5-dimethyl-N-(4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in microbial and cellular processes.
Pathways Involved: It interferes with the synthesis of essential biomolecules, leading to the inhibition of microbial growth and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,5-dimethylbenzene-1-sulfonamide: Lacks the triazole ring, making it less versatile in biological applications.
2,5-dimethyl-N-(4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide:
Uniqueness
4-bromo-2,5-dimethyl-N-(4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide is unique due to the presence of both the bromine atom and the triazole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11BrN4O2S |
---|---|
Molecular Weight |
331.19 g/mol |
IUPAC Name |
4-bromo-2,5-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H11BrN4O2S/c1-6-4-9(7(2)3-8(6)11)18(16,17)15-10-12-5-13-14-10/h3-5H,1-2H3,(H2,12,13,14,15) |
InChI Key |
STJUDVRQPPQNDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.